2-氟-N,N-二甲基-4-硝基苯胺

描述

2-fluoro-N,N-dimethyl-4-nitroaniline is a compound that has been studied for its interesting chemical and physical properties. It is related to the compound N,N-dimethyl-4-nitroaniline, which is known for its piezoelectric properties and ability to form nanocrystals with potential applications in energy harvesting and solid-state blue emitters . The fluorinated analog, 2-fluoro-4-nitroanisole, has been investigated for its photoreactivity, particularly in the context of photosubstitution reactions with n-hexylamine, which suggests a complex behavior involving different excited states .

Synthesis Analysis

The synthesis of related compounds such as N,N-dimethyl-4-nitroaniline has been explored in the context of creating piezoelectric materials. These materials are synthesized by embedding the organic nitroaniline nanocrystals into polymer microfibers using techniques like electrospinning . Although the synthesis of 2-fluoro-N,N-dimethyl-4-nitroaniline is not explicitly detailed in the provided papers, it can be inferred that similar methods could be applied to synthesize this compound with potential modifications to introduce the fluorine atom at the appropriate position on the aromatic ring.

Molecular Structure Analysis

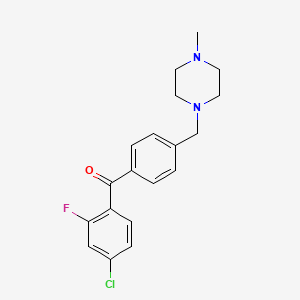

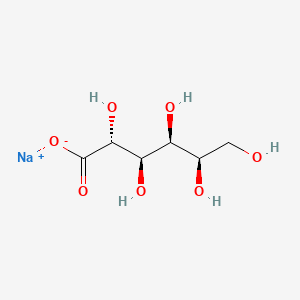

The molecular structure of N,N-dimethyl-4-nitroaniline is characterized by an acentric crystalline structure, which is crucial for its piezoelectric properties . The presence of the nitro group and the dimethylamino group likely contributes to the charge transfer capabilities of the molecule. The fluorinated analog would have a similar structure with the addition of a fluorine atom, which could influence the electronic properties and the overall reactivity of the molecule.

Chemical Reactions Analysis

The chemical reactivity of 2-fluoro-4-nitroanisole, a closely related compound, has been studied in photoreaction with n-hexylamine. This reaction proceeds via a dual mechanistic pathway involving different triplet excited states, leading to fluoride and methoxy substitution products . This suggests that 2-fluoro-N,N-dimethyl-4-nitroaniline could also exhibit interesting reactivity under photochemical conditions, potentially through similar excited state mechanisms.

Physical and Chemical Properties Analysis

N,N-dimethyl-4-nitroaniline exhibits remarkable piezoelectric properties, with a high piezoelectric output voltage coefficient, and also shows solid-state blue fluorescence . These properties are indicative of the potential utility of the compound in various applications, including energy harvesting and as an emitter in optoelectronic devices. The fluorinated derivative would likely retain some of these properties, with the fluorine atom possibly affecting the piezoelectric response and the fluorescence characteristics due to its electronegative nature.

科学研究应用

- Summary of the Application: 2-fluoro-N,N-dimethyl-4-nitroaniline is used in the fabrication of piezoelectric materials. It is a piezoelectric organic superplastic and superelastic charge transfer molecular crystal that crystallizes in an acentric structure . These properties make it of great importance as it stands between soft matter and inorganic crystals .

- Methods of Application or Experimental Procedures: Highly aligned poly-l-lactic acid polymer microfibers with embedded 2-fluoro-N,N-dimethyl-4-nitroaniline nanocrystals are fabricated using the electrospinning technique . The piezoelectric and optical properties of these hybrid systems are then explored .

- Results or Outcomes: The composite fibers display an extraordinarily high piezoelectric output response. For a small stress of , an effective piezoelectric voltage coefficient of is obtained, which is one of the highest among piezoelectric polymers and organic lead perovskites . Mechanically, they exhibit an average increase of 67% in the Young modulus compared to polymer microfibers alone, reaching 55 MPa, while the tensile strength reaches 2.8 MPa . Furthermore, the fibers show solid-state blue fluorescence, important for emission applications, with a long lifetime decay (147 ns) lifetime decay .

安全和危害

未来方向

属性

IUPAC Name |

2-fluoro-N,N-dimethyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-10(2)8-4-3-6(11(12)13)5-7(8)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTXUWCWOGLFTTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634902 | |

| Record name | 2-Fluoro-N,N-dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N,N-dimethyl-4-nitroaniline | |

CAS RN |

65739-04-0 | |

| Record name | 2-Fluoro-N,N-dimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethylmethanimidamide](/img/structure/B1343311.png)

![tert-Butyl N-[(phenylsulfonyl)(2-thienyl)methyl]-carbamate](/img/structure/B1343312.png)